![molecular formula C30H32N4O6S2 B3017188 Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-57-9](/img/structure/B3017188.png)

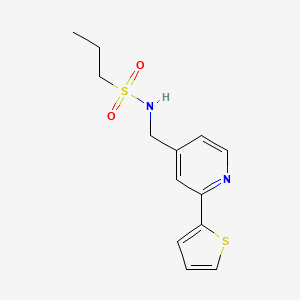

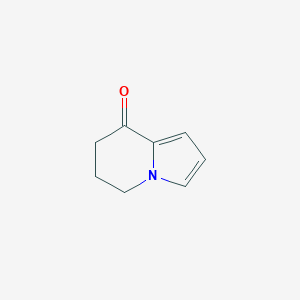

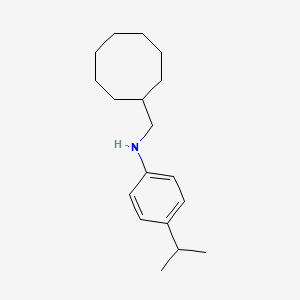

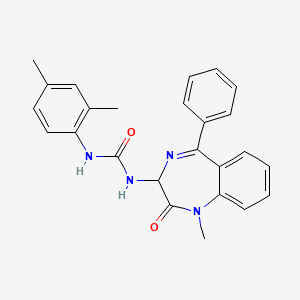

Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

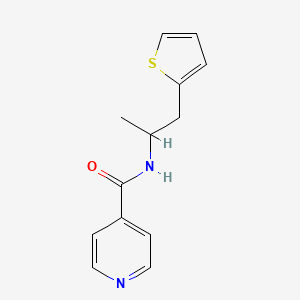

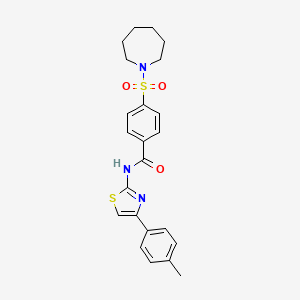

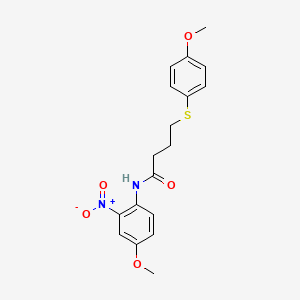

The compound , Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of pyridazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer potential attributes of the compound .

Synthesis Analysis

The synthesis of related pyrazole and pyridazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, pyridazine derivatives have been synthesized from ethyl 5-aminothieno[2,3-c]pyridazino-6-carboxylate, which underwent further reactions to yield various fused heterocyclic systems . These methods suggest that the compound could also be synthesized through a series of annulation and cyclocondensation reactions, possibly involving an amino ester precursor and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction studies. For example, a pyrazole derivative's 3D molecular structure was determined and found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Although the exact structure of this compound is not provided, it is likely that similar non-covalent interactions could play a role in its stability.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe transformations of related compounds. For instance, a thiazole derivative was transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines . These transformations indicate that the compound may also undergo reactions with nucleophiles, such as amines, to form new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and evaluated for biological activities. For example, a pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were assessed through DPPH and hydroxyl radical scavenging methods . Theoretical calculations such as DFT were also performed to compare with experimental data, providing insights into electronic properties like HOMO/LUMO energies and molecular electrostatic potential . These analyses suggest that the compound may also exhibit distinct spectroscopic features and potentially possess biological activities, which could be explored through similar experimental and theoretical approaches.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that plays a significant role in heterocyclic chemistry. It's used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of new Benzothiophenes, which exhibit promising antioxidant activities, involves similar compounds (Bialy & Gouda, 2011).

Antimicrobial Applications

Certain derivatives of the compound have been explored for their potential antimicrobial properties. For example, new quinazolines derived from similar chemical structures have been tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Desai et al., 2007).

Potential in Drug Discovery

This compound's derivatives are significant in drug discovery, particularly in the synthesis of new pharmacologically active compounds. Its structure is a part of several novel compounds which have been synthesized and tested for various biological activities, including antitumor, antioxidative, and antimicrobial properties (Fandaklı et al., 2012).

Applications in Organic Synthesis

The compound is also used in organic synthesis, where it contributes to the formation of complex organic structures. It has been involved in the synthesis of new tetrahydrobenzo[b]thiophene derivatives, showcasing the compound's utility in creating diverse organic molecules (Abdalha et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S2/c1-4-40-30(37)26-24-18-41-28(25(24)29(36)34(32-26)22-12-8-20(9-13-22)19(2)3)31-27(35)21-10-14-23(15-11-21)42(38,39)33-16-6-5-7-17-33/h8-15,18-19H,4-7,16-17H2,1-3H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEDQAWCPMHLOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)